6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Description
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7) is a pyrimidine derivative with a molecular formula of C₆H₉N₃OS and a molecular weight of 171.22 g/mol. It features a methyl group at position 3, a methylthio (-SCH₃) group at position 2, and an amino (-NH₂) group at position 6 (Figure 1). Its density is 1.39 g/cm³, boiling point 282.3°C, and vapor pressure 0.00339 mmHg at 25°C .
Properties
IUPAC Name |
6-amino-3-methyl-2-methylsulfanylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWPZKCXMFJSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288856 | |
| Record name | 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54030-56-7 | |
| Record name | 54030-56-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, with the chemical formula and CAS number 54030-56-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an amino group, a methyl group, and a methylthio group attached to the pyrimidine ring, which influences its pharmacological properties.
- Molecular Weight : 171.22 g/mol
- IUPAC Name : this compound
- Boiling Point : 282.3 °C
- Melting Point : 259–261 °C
- Density : 1.39 g/cm³
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and potential antitumor effects. The compound's activity can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease processes.
Antioxidant Activity
A study evaluated the antioxidant activity of several pyrimidine derivatives, including this compound. The results indicated moderate antioxidant effects, with an IC50 value suggesting that it can scavenge free radicals effectively, although it was not the most potent among the tested compounds .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| This compound | 30 | Medium |
| Reference Compound (Trolox) | <1 | High |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various bioassays. It demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values against COX enzymes were found to be competitive with established anti-inflammatory drugs like celecoxib .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Case Studies
- Synthesis and Evaluation of Analogues : A study synthesized various analogues of pyrimidine derivatives and evaluated their biological activities. The findings suggested that modifications at specific positions on the pyrimidine ring could enhance antitumor properties while maintaining low toxicity levels .
- Pyrimidine Derivatives in Cancer Treatment : In a broader context, pyrimidine derivatives have been implicated in treating various cancers due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis. The structural features of these compounds often correlate with their biological activity, emphasizing the importance of chemical modifications .
Scientific Research Applications
Medicinal Chemistry Applications
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential pharmacological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study focused on the synthesis of pyrimido[4,5-b]quinolines from this pyrimidine derivative demonstrated promising antileishmanial activity against Leishmania mexicana promastigotes, with compounds showing efficacy rates between 10% and 70% .
- Antitumor Activity : Some derivatives have shown potential antitumor effects, making them candidates for further development as anticancer agents. The structure-activity relationship (SAR) studies are ongoing to elucidate the mechanisms behind these effects.
Synthesis of Novel Compounds
The compound is often utilized in multi-component reactions to synthesize more complex structures. Notable methods include:
- Microwave-Assisted Synthesis : A one-pot synthesis approach involving aldehydes and urea under microwave conditions has been reported, yielding various pyrimidine derivatives with enhanced properties . This method not only improves yield but also reduces reaction time significantly.
- Cyclic Dehydration Reactions : The compound has been employed in cyclodehydration reactions to produce quinoline derivatives, which are known for their diverse biological activities .
Comparison with Similar Compounds
Substituent Effects at Position 2
The methylthio (-SCH₃) group at position 2 in the target compound contrasts with other substituents in analogs:
Key Insight: The methylthio group enhances nucleophilic substitution reactivity, making the target compound versatile in cyclocondensation reactions . Aryl amino substituents, however, confer biological activity, as seen in anticonvulsant derivatives .
Substituent Effects at Position 3
The methyl group at position 3 stabilizes the pyrimidinone ring and influences regioselectivity in reactions:
Key Insight : The 3-methyl group in the target compound improves reaction yields in complex syntheses by reducing side reactions .
Substituent Effects at Positions 5 and 6
The amino group at position 6 enables functionalization at position 5, a feature absent in many analogs:
Key Insight: The 6-amino group facilitates electrophilic substitution at position 5, enabling diversification into bioactive molecules .
Physical and Spectral Properties
Preparation Methods
Optimization of Alkylation Agents
The choice of alkylating agent significantly impacts regioselectivity. For example:
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Dimethyl sulfate (DMS) : Favors S-alkylation due to its electrophilic sulfur atom.
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Benzyl chloride : Introduces bulkier substituents but requires longer reaction times.
Vilsmeier Formylation and Functionalization
While primarily used for introducing aldehyde groups, Vilsmeier reactions (POCl₃/DMF) provide insights into the stability and reactivity of the 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one framework.
Reaction Conditions and Byproduct Analysis
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Temperature Sensitivity : Formylation at C-5 proceeds efficiently at 50°C but fails for N(3)-H analogues due to competing amidine formation.
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Byproducts :
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Amidines : Formed during prolonged exposure to Vilsmeier reagent (e.g., N,N-dimethyl-N'-[2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]imidoformamide, 60% yield).
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Formamides : Isolated when reactions are quenched prematurely (e.g., N-[2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide, 69% yield).
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Work-Up Procedures
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Neutralization : Crushed ice and NaOH are used to hydrolyze intermediates, yielding the final product.
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Recrystallization : Ethanol is the preferred solvent for purification, achieving >95% purity.
One-Pot Cyclocondensation Strategies
Pyrido[2,3-d]pyrimidine syntheses employing 6-amino-2-(methylthio)pyrimidin-4(3H)-one as a precursor highlight the compound’s versatility. Although these methods focus on downstream derivatives, they underscore the importance of:
Catalyst Selection
Substrate Compatibility
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Heteroaromatic Aldehydes : Electron-withdrawing groups (e.g., nitro, cyano) enhance reaction rates and yields.
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Steric Effects : Bulky substituents at position 3 (methyl group) may necessitate longer reaction times but improve product stability.
Structural and Spectroscopic Characterization
NMR Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, potassium hydroxide (KOH) in ethanol (EtOH) under reflux is a common base for deprotonation and cyclization. Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) improves yield and purity. Catalysts like p-toluenesulfonic acid (p-TSA) may enhance cyclization efficiency. Reaction progress should be monitored via TLC or HPLC .
Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are critical?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the pyrimidinone core and methylthio/methylamino substituents. IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of regiochemistry .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to moisture and oxidation due to the thioether (-SMe) group. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can identify decomposition pathways, such as sulfoxide formation .
Advanced Research Questions
Q. How do substituent modifications (e.g., methylthio vs. propargylthio) impact biological activity, and what SAR trends are observed?
- Methodological Answer : Replace the methylthio group with bulkier substituents (e.g., propargylthio) to assess steric effects on target binding. For example, 2-propargylsulfanyl analogs show enhanced dihydrofolate reductase (DHFR) inhibition (IC₅₀ < 1 µM) compared to methylthio derivatives. Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/polarity with binding affinity .
Q. What mechanisms underlie the compound’s inhibitory activity against microbial targets, and how can resistance be mitigated?
- Methodological Answer : The pyrimidinone core competitively inhibits DHFR by mimicking the pteridine ring of dihydrofolate. Resistance arises from DHFR mutations (e.g., Phe98Ser). Co-administer with allosteric inhibitors (e.g., trimethoprim analogs) or design bifunctional derivatives (e.g., thieno[2,3-d]pyrimidines) to target multiple enzyme conformations .
Q. How should contradictory data on reaction yields or bioactivity be resolved in structure-activity studies?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Replicate experiments using strict inert conditions (e.g., Schlenk line for air-sensitive steps). For bioactivity discrepancies, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Statistical tools like Grubbs’ test can identify outliers .
Q. What strategies improve aqueous solubility for in vivo studies without compromising target affinity?
- Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 5- or 6-position of the pyrimidinone ring. Prodrug approaches (e.g., acetylated amines) enhance bioavailability. Co-solvency with cyclodextrins or PEG-based formulations can achieve >1 mg/mL solubility while maintaining sub-µM potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
